molecular formula C6H3F5N2O B1581117 1-(Pentafluoropropionyl)imidazole CAS No. 71735-32-5

1-(Pentafluoropropionyl)imidazole

Cat. No. B1581117
CAS RN: 71735-32-5
M. Wt: 214.09 g/mol
InChI Key: VZUSRIIEPFQBNE-UHFFFAOYSA-N
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Description

1-(Pentafluoropropionyl)imidazole (PFPI) is a derivatizing reagent used in gas chromatography (GC) derivatization . It reacts with amino and hydroxyl functionalities quantitatively . PFPI has been found to give a higher yield of products than pentafluoropropionic anhydride during the preparation of methyl ester/pentafluoropropionyl derivatives .


Molecular Structure Analysis

The empirical formula of PFPI is C6H3F5N2O, and its molecular weight is 214.09 . The SMILES string representation of its structure is FC(F)(F)C(F)(F)C(=O)n1ccnc1 .


Chemical Reactions Analysis

PFPI is primarily used as a derivatizing reagent in GC analysis . It reacts with amino and hydroxyl functionalities to yield distinctive products .


Physical And Chemical Properties Analysis

PFPI has a density of 1.4 g/mL at 20 °C and a refractive index of n20/D 1.399 . It is stored at a temperature of -20°C .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Trisubstituted Imidazoles : A study demonstrated the preparation of 1-benzyl-4-methylimidazoles with various substituents from O-pentafluorobenzoylamidoximes using palladium catalysis. This synthesis provides access to optically active amino acid mimetics with a C-terminal imidazole, indicating the role of pentafluoropropionylimidazole derivatives in amino acid mimicry (Zaman, Kitamura, & Abell, 2005).

Biological Applications

  • Imidazole-Based Medicinal Chemistry : Imidazole rings, including pentafluoropropionylimidazole derivatives, are significant in medicinal chemistry. Their electron-rich nature enables them to bind with various enzymes and receptors, exhibiting broad bioactivities. These compounds have been used extensively in clinical drugs, showing therapeutic potency for diverse diseases (Zhang et al., 2014).

  • Imidazole in Fuel Cell Technology : Imidazole derivatives, like 1-(Pentafluoropropionyl)imidazole, have been investigated as additives in polybenzimidazole equilibrated with phosphoric acid for high-temperature proton-conducting polymer electrolytes. This application demonstrates their potential in the field of energy and fuel cell technology (Schechter & Savinell, 2002).

  • Imidazole Derivatives in CO₂ Capture : The use of imidazole derivatives for CO₂ capture has been explored. A specific study synthesized a task-specific ionic liquid from 1-butyl imidazole, which efficiently captures CO₂ as a carbamate salt. This research highlights the environmental applications of imidazole derivatives in carbon capture technologies (Bates et al., 2002).

Analytical and Diagnostic Applications

  • Spectroscopic and Analytical Applications : The structural, spectroscopic, and biological properties of various imidazole derivatives, including 1-(Pentafluoropropionyl)imidazole, have been analyzed using quantum mechanical tools. These studies provide insights into their potential as UV photo sensitizers and in molecular docking, indicating their role in analytical chemistry and diagnostics (Al-Otaibi et al., 2020).

Material Science Applications

  • Imidazole in Polymer Science : Imidazole derivatives play a critical role in polymer science. They are used in synthesizing polymers with diverse applications, including metal ion sensors, antimicrobial agents, and liquid crystals. The versatility of these compounds in material science is noteworthy (Anderson & Long, 2010).

Safety And Hazards

PFPI is classified as a corrosive substance . It is harmful if swallowed and causes severe skin burns and eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-imidazol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)4(14)13-2-1-12-3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUSRIIEPFQBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221959
Record name 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole
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Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pentafluoropropionyl)imidazole

CAS RN

71735-32-5
Record name 2,2,3,3,3-Pentafluoro-1-(1H-imidazol-1-yl)-1-propanone
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Record name 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole
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Record name 71735-32-5
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Record name 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole
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Record name 1-(2,2,3,3,3-pentafluoro-1-oxopropyl)-1H-imidazole
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Record name 1-(Pentafluoropropionyl)imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Mukai, S Watanabe, K Tsuchida, A Morino - International journal of …, 1999 - Elsevier
The pharmacokinetics of NS-49, a newly developed phenethylamine class α 1A -adrenoceptor agonist, was investigated in rats, rabbits, and dogs given intravenous and oral doses that …
Number of citations: 6 www.sciencedirect.com
J Durner, DC Watts - Regulatory toxicology, 2021 - Springer
In the first section, a historical summary of analytical chemistry is presented. In ancient history, one function of an analytical chemist was to confirm the identity of noble metals, especially …
Number of citations: 5 link.springer.com

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